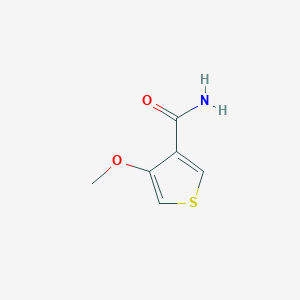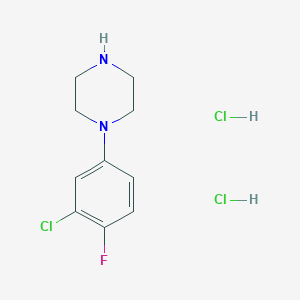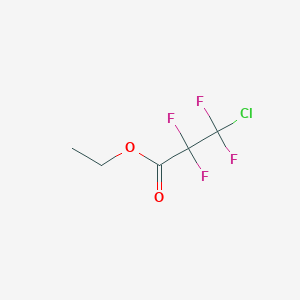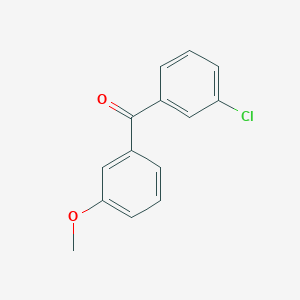
3-Chloro-3'-methoxybenzophenone
Descripción general
Descripción
3-Chloro-3’-methoxybenzophenone is a chemical compound with the molecular formula C14H11ClO2 . It forms colorless crystals and is readily soluble in most organic solvents .
Synthesis Analysis
The synthesis of benzophenone compounds like 3-Chloro-3’-methoxybenzophenone can be achieved through the Friedel-Crafts reaction . This involves treating an aromatic compound with an alkyl chloride in the presence of AlCl3 to generate a carbocation electrophile .Molecular Structure Analysis
The molecular structure of 3-Chloro-3’-methoxybenzophenone consists of a benzene ring substituted with a chloro group and a methoxy group . The empirical formula is C14H11ClO2 and the molecular weight is 246.69 .Aplicaciones Científicas De Investigación
Exposure to Benzophenone Derivatives and Reproductive Toxicity
A systematic review highlighted concerns regarding the reproductive toxicity of benzophenone-3 (BP-3), a structurally related compound to 3-Chloro-3'-methoxybenzophenone. It is commonly used as an ultraviolet filter in skincare and as a food additive. Research indicates that high levels of BP-3 exposure could be linked to reproductive effects in humans and animals, including changes in birth weight and gestational age in humans, and effects on egg production and hormone regulation in fish and rats. These findings suggest potential endocrine-disrupting effects of BP-3 (Ghazipura et al., 2017).
Metabolism and Endocrine-disrupting Activity
Another study focused on the metabolism of BP-3 by rat and human liver microsomes and its estrogenic and anti-androgenic activities. The research found that BP-3 is metabolized into various compounds, some of which show different levels of estrogenic activity. This study contributes to understanding how BP-3 and its metabolites might interact with endocrine systems (Watanabe et al., 2015).
Photochemistry of Related Compounds
Research into the photochemistry of related chloroacetophenones and benzoates reveals complex reactions under light exposure, which may have implications for the stability and reactivity of similar compounds, including this compound. These findings could be relevant for the synthesis and application of such compounds in materials science and organic synthesis (Plíštil et al., 2006).
Dermal Absorption and Metabolism
A study on the disposition of benzophenone-3 after dermal administration in male rats provided insights into the bioavailability, metabolism, and tissue distribution of BP-3. Understanding the absorption and metabolic pathways of such compounds can inform their safe use in consumer products (Okereke et al., 1994).
Safety and Hazards
Mecanismo De Acción
Target of Action
Benzophenones, a class of compounds to which 3-chloro-3’-methoxybenzophenone belongs, are known to interact with various biological targets .
Mode of Action
Benzophenones are known to undergo friedel-crafts alkylation, a type of electrophilic aromatic substitution reaction . In this reaction, an alkyl group is introduced onto the benzene ring, facilitated by a carbocation electrophile .
Biochemical Pathways
Benzophenones and their derivatives have been studied for their potential antitumor activity, suggesting they may interact with pathways involved in cell proliferation and apoptosis .
Result of Action
Benzophenones and their derivatives have been studied for their potential antitumor activity .
Action Environment
The action of 3-Chloro-3’-methoxybenzophenone can be influenced by various environmental factors. For instance, benzophenones can form chlorinated products when exposed to disinfection agents, suggesting that the presence of such agents in the environment could potentially affect the action of 3-Chloro-3’-methoxybenzophenone .
Análisis Bioquímico
Biochemical Properties
3-Chloro-3’-methoxybenzophenone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between 3-Chloro-3’-methoxybenzophenone and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, affecting the metabolic pathways they regulate . Additionally, 3-Chloro-3’-methoxybenzophenone can bind to proteins involved in cellular signaling pathways, influencing their activity and downstream effects .
Cellular Effects
The effects of 3-Chloro-3’-methoxybenzophenone on various types of cells and cellular processes are diverse. In certain cell types, it has been shown to alter cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, 3-Chloro-3’-methoxybenzophenone can modulate the activity of transcription factors, resulting in the upregulation or downregulation of specific genes . This compound also affects cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 3-Chloro-3’-methoxybenzophenone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 3-Chloro-3’-methoxybenzophenone can bind to the active sites of enzymes, inhibiting their catalytic activity . This inhibition can result in the accumulation of substrates and a decrease in the production of products in the affected metabolic pathways. Additionally, 3-Chloro-3’-methoxybenzophenone can activate certain enzymes by inducing conformational changes that enhance their activity. These interactions can lead to alterations in gene expression, as the compound can influence the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-3’-methoxybenzophenone can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that 3-Chloro-3’-methoxybenzophenone is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . The degradation products of 3-Chloro-3’-methoxybenzophenone can also have biological activity, potentially leading to different effects on cellular function compared to the parent compound . Long-term exposure to 3-Chloro-3’-methoxybenzophenone in in vitro or in vivo studies has been associated with changes in cellular metabolism and gene expression, indicating that the compound can have lasting effects on cellular processes .
Dosage Effects in Animal Models
The effects of 3-Chloro-3’-methoxybenzophenone vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response . At high doses, 3-Chloro-3’-methoxybenzophenone can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . These effects are dose-dependent and can vary between different animal models and experimental conditions .
Metabolic Pathways
3-Chloro-3’-methoxybenzophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. It has been shown to affect the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . By modulating the activity of these enzymes, 3-Chloro-3’-methoxybenzophenone can influence the metabolic flux and levels of metabolites in the affected pathways . Additionally, the compound can interact with other enzymes involved in cellular metabolism, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of 3-Chloro-3’-methoxybenzophenone within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 3-Chloro-3’-methoxybenzophenone can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments . The distribution of 3-Chloro-3’-methoxybenzophenone within tissues can also be influenced by its interactions with plasma proteins and other extracellular binding partners .
Subcellular Localization
The subcellular localization of 3-Chloro-3’-methoxybenzophenone can affect its activity and function. The compound has been observed to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications can direct 3-Chloro-3’-methoxybenzophenone to specific organelles, where it can exert its effects on cellular processes . For example, the presence of 3-Chloro-3’-methoxybenzophenone in the nucleus can influence gene expression by interacting with transcription factors and other nuclear proteins . Similarly, its localization to the mitochondria can affect mitochondrial function and cellular energy metabolism .
Propiedades
IUPAC Name |
(3-chlorophenyl)-(3-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-17-13-7-3-5-11(9-13)14(16)10-4-2-6-12(15)8-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBADCHNQRBNLEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373980 | |
| Record name | 3-Chloro-3'-methoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32363-46-5 | |
| Record name | (3-Chlorophenyl)(3-methoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32363-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-3'-methoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone](/img/structure/B1596815.png)
![N-[[1-(3,5-Dimethoxylphenyl)-1-methylethoxy]carbonyl]-glycine](/img/structure/B1596817.png)
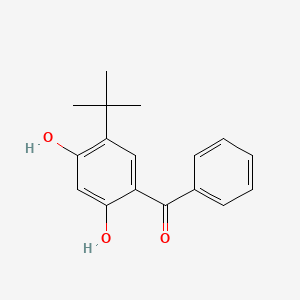

![(3R-cis)-(-)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B1596820.png)
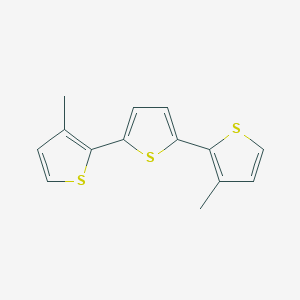

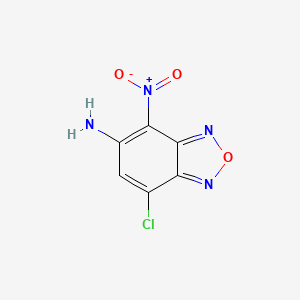
![(Z)-N'-hydroxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzene-1-carboximidamide](/img/structure/B1596826.png)
